Dimethyl 2,2,4-trimethyladipate
Description
Dimethyl 2,2,4-trimethyladipate (CAS 29713-25-5) is a branched ester derived from adipic acid, featuring three methyl groups at positions 2, 2, and 4 on the adipate backbone. This compound is structurally distinct due to its branching, which influences its physical properties (e.g., boiling point, solubility) and chemical reactivity. It is primarily utilized in industrial applications such as polymer plasticizers, solvents, or intermediates in organic synthesis .
Properties
CAS No. |
29713-25-5 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
dimethyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-8(6-9(12)14-4)7-11(2,3)10(13)15-5/h8H,6-7H2,1-5H3 |
InChI Key |
UJDNTFQWEQKSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)CC(C)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,4-trimethyladipate can be synthesized through the esterification of 2,2,4-trimethyladipic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
2,2,4-Trimethyladipic acid+2CH3OH→Dimethyl 2,2,4-trimethyladipate+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2,4-trimethyladipate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,4-trimethyladipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst like sodium methoxide.
Reduction: Reducing agents such as LiAlH4.
Major Products Formed
Hydrolysis: 2,2,4-Trimethyladipic acid and methanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 2,2,4-Trimethylhexanediol.
Scientific Research Applications
Dimethyl 2,2,4-trimethyladipate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed under physiological conditions.
Mechanism of Action
The mechanism of action of dimethyl 2,2,4-trimethyladipate primarily involves its ester bonds, which can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released products can then participate in various metabolic pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Adipate esters are widely used in materials science and organic chemistry. Below is a systematic comparison of dimethyl 2,2,4-trimethyladipate with structurally analogous compounds, focusing on molecular features, physical properties, and applications.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data
| Compound Name | CAS Number | Alkyl Groups | Molecular Formula | Molecular Weight (g/mol) | Branching Pattern |
|---|---|---|---|---|---|
| This compound | 29713-25-5 | Methyl | C₁₁H₁₈O₄ | 214.26 | 2,2,4-trimethyl |
| Diethyl 2,2,4-trimethyladipate | 26635-53-0 | Ethyl | C₁₄H₂₄O₄ | 256.34 | 2,2,4-trimethyl |
| Diisopropyl adipate | 6938-94-9 | Isopropyl | C₁₂H₂₂O₄ | 230.30 | Linear adipate backbone |
| Dioctyl 2,2,4-trimethyladipate | 26635-50-7 | Octyl | C₂₄H₄₄O₄ | 396.61 | 2,2,4-trimethyl |
Key Observations :
- Branching vs. Linear Chains: this compound and its diethyl/dioctyl analogs share a branched backbone, while diisopropyl adipate lacks this feature. Branching reduces crystallinity and enhances solubility in nonpolar media .
- Alkyl Group Impact : Methyl esters (e.g., this compound) are more volatile than ethyl or octyl derivatives, making them suitable for low-temperature applications. Dioctyl derivatives exhibit higher hydrophobicity, ideal for lubricants or coatings .
Cyclization Behavior
Evidence from the synthesis of trimethylcyclopentanones (via cyclization of trimethyladipic acids) reveals that positional isomerism (2,2,4 vs. 2,4,4) affects reaction efficiency. For instance:
- 2,2,4-Trimethyladipic acid yields 67% 2,2,4-trimethylcyclopentanone.
- 2,4,4-Trimethyladipic acid yields 78% 2,4,4-trimethylcyclopentanone .
This suggests that this compound may exhibit lower cyclization efficiency compared to its 2,4,4-isomer due to steric hindrance from methyl group positioning.
Ester Hydrolysis
Branched esters like this compound are less prone to hydrolysis than linear esters (e.g., di-n-butyl adipate) due to steric protection of the ester bond. However, they are more reactive than bulky derivatives like dioctyl adipate .
Table 2: Application Profiles
| Compound Name | Primary Applications | Advantages Over Linear Analogs |
|---|---|---|
| This compound | Polymer plasticizers, solvent carriers | Enhanced thermal stability, low viscosity |
| Diethyl 2,2,4-trimethyladipate | Specialty solvents, fuel additives | Balanced volatility and solubility |
| Diisopropyl adipate | Cosmetics, pharmaceuticals | Low toxicity, biocompatibility |
| Dioctyl 2,2,4-trimethyladipate | Lubricants, coatings | High hydrophobicity, long-term stability |
Critical Analysis :
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